Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate
CAS No.: 2006277-63-8
Cat. No.: VC16552911
Molecular Formula: C13H12BrNO4
Molecular Weight: 326.14 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate - 2006277-63-8](/images/structure/VC16552911.png)
Specification
CAS No. | 2006277-63-8 |
---|---|
Molecular Formula | C13H12BrNO4 |
Molecular Weight | 326.14 g/mol |
IUPAC Name | ethyl 3-[(4-bromophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylate |
Standard InChI | InChI=1S/C13H12BrNO4/c1-2-18-13(17)10-7-19-15-11(10)12(16)8-3-5-9(14)6-4-8/h3-7,12,16H,2H2,1H3 |
Standard InChI Key | FHOLMGNZJIMRFK-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)Br)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises three distinct functional regions:
-
Isoxazole Core: A five-membered ring containing adjacent nitrogen and oxygen atoms, which confers electronic heterogeneity and influences reactivity.
-
4-Bromophenyl Group: A bromine-substituted aromatic ring that enhances lipophilicity and participates in halogen bonding interactions with biological targets .
-
Ethyl Ester: A carboxylate ester group that improves solubility in organic solvents and serves as a protecting group during synthetic modifications.
The IUPAC name, ethyl 3-[(4-bromophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylate, reflects these components systematically. The canonical SMILES string CCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)Br)O
provides a machine-readable representation of its connectivity.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 2006277-63-8 | |
Molecular Formula | ||
Molecular Weight | 326.14 g/mol | |
InChI Key | FHOLMGNZJIMRFK-UHFFFAOYSA-N |
Synthetic Methodologies
Traditional Synthesis Pathways
The synthesis of Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate typically involves sequential reactions:
-
Isoxazole Ring Formation: Cyclocondensation of ethylacetoacetate with hydroxylamine sulfate under acidic conditions generates the isoxazole core . Low temperatures (−20°C to 10°C) are critical to minimize isomerization byproducts such as ethyl-3-methylisoxazole-4-carboxylate .
-
Bromophenyl Incorporation: Electrophilic aromatic substitution or Suzuki-Miyaura coupling introduces the 4-bromophenyl group. The hydroxy methyl sidechain is installed via aldol-like condensation using formaldehyde equivalents.
-
Esterification: The carboxylic acid intermediate is treated with ethanol under acid catalysis to yield the ethyl ester.
Modern Optimization Strategies
Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields by 15–20%. Ionic liquid solvents like 1-butyl-3-methylimidazolium tetrafluoroborate enhance regioselectivity during cyclization steps.
Table 2: Comparison of Synthesis Techniques
Parameter | Traditional Method | Microwave-Assisted Method |
---|---|---|
Reaction Time | 6–8 hours | 20–30 minutes |
Yield | 65–70% | 80–85% |
Byproduct Formation | 5–7% | <2% |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with the ester moiety undergoing hydrolysis under strongly acidic or basic conditions.
Spectroscopic Characterization
-
NMR: NMR (400 MHz, CDCl) displays signals at δ 1.35 (t, 3H, CHCH), 4.32 (q, 2H, OCH), and 7.45–7.60 (m, 4H, Ar–H).
-
IR: Strong absorption bands at 1725 cm (C=O ester) and 3200 cm (O–H stretch).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 327.03 [M+H].
Biological Activity and Mechanisms
Anti-Inflammatory Effects
The compound suppresses NF-κB signaling in RAW 264.7 macrophages, reducing TNF-α production by 40% at 10 µM. This activity correlates with its ability to chelate zinc ions in metalloproteinases.
Applications in Drug Development
Lead Optimization
Structural analogs of this compound have been derivatized to improve pharmacokinetic profiles. For example, replacing the ethyl ester with a tert-butyl group increases metabolic stability in liver microsomes by 3-fold.
Case Study: Comparison with Leflunomide
Leflunomide, a structurally related isoxazole derivative, acts as a dihydroorotate dehydrogenase (DHODH) inhibitor . While Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate lacks the trifluoromethylanilide group critical for DHODH binding, its hydroxymethyl moiety offers a handle for synthesizing covalent inhibitors targeting cysteine residues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume